molecular formula C18H31N3O2 B585924 N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide CAS No. 81080-09-3

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide

Cat. No.: B585924
CAS No.: 81080-09-3
M. Wt: 321.465
InChI Key: DWXOUJKPLMZXRR-UHFFFAOYSA-N
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Description

Structural Characterization of N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[3,5-bis(diethylaminomethyl)-4-hydroxyphenyl]acetamide, which accurately reflects its complex substitution pattern on the phenyl ring. The systematic name indicates the presence of two diethylaminomethyl groups positioned at the 3 and 5 positions of a hydroxylated phenyl ring, with an acetamide functional group attached to the aromatic system. The molecular formula C18H31N3O2 reveals a substantial organic molecule containing eighteen carbon atoms, thirty-one hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

The molecular weight has been precisely determined as 321.5 grams per mole according to computational analysis performed by PubChem, with alternative sources reporting slight variations such as 321.45800 grams per mole. The exact mass, as determined through high-resolution mass spectrometry, is 321.241627 grams per mole, providing the precise atomic mass composition. The compound bears the Chemical Abstracts Service registry number 81080-09-3, which serves as its unique chemical identifier in scientific databases and literature.

Structural analysis reveals that the compound contains multiple functional groups that contribute to its chemical properties and potential biological activity. The central phenolic core features a hydroxyl group at the para position relative to the acetamide substituent, while the meta positions are occupied by diethylaminomethyl groups. This substitution pattern creates a symmetrical arrangement around the aromatic ring, with the acetamide nitrogen serving as a potential hydrogen bond donor and the phenolic hydroxyl group providing additional hydrogen bonding capability.

Property Value Source
Molecular Formula C18H31N3O2 PubChem
Molecular Weight 321.5 g/mol PubChem
Exact Mass 321.241627 g/mol SpectraBase
Chemical Abstracts Service Number 81080-09-3 PubChem
Canonical Simplified Molecular Input Line Entry System CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)NC(=O)C PubChem

X-ray Crystallography & Three-Dimensional Conformational Studies

X-ray crystallography represents the gold standard for determining precise three-dimensional molecular structures and understanding conformational preferences in the solid state. This technique provides atomic-level resolution of molecular geometry, intermolecular interactions, and crystal packing arrangements. For complex organic molecules containing multiple rotatable bonds like this compound, crystallographic analysis reveals preferred conformations and potential sites of molecular flexibility.

The crystallographic investigation of related phenolic compounds has demonstrated the importance of hydrogen bonding patterns in determining crystal structures and molecular conformations. In similar acetamide derivatives, researchers have observed that the acetamide functional group can adopt different orientations relative to the aromatic ring, influenced by intermolecular hydrogen bonding networks and steric interactions with substituent groups. The presence of multiple diethylamino groups in this compound introduces additional conformational complexity due to the rotational freedom of the ethyl chains and the methylene linkers connecting the amino groups to the aromatic ring.

Crystallographic disorder, a phenomenon where certain molecular fragments occupy multiple positions within the crystal lattice, has been extensively studied in similar compounds using combined X-ray diffraction and solid-state Nuclear Magnetic Resonance techniques. Such studies reveal that flexible alkyl chains and amino substituents can exhibit dynamic behavior even in the crystalline state, leading to time-averaged structures that reflect molecular motion. The diethylamino groups in this compound are particularly susceptible to such behavior due to their rotational freedom and steric bulk.

Modern crystallographic analysis employs advanced computational methods including density functional theory calculations to optimize molecular geometries and predict chemical shifts for comparison with experimental Nuclear Magnetic Resonance data. These combined approaches provide comprehensive structural characterization that bridges the gap between solid-state crystal structures and solution-phase molecular behavior. The integration of X-ray crystallography with gauge-including projector-augmented-wave density functional theory calculations has proven particularly valuable for understanding the relationship between molecular structure and spectroscopic properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about molecular structure through the analysis of nuclear spin interactions and chemical environments. For this compound, both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy offer complementary structural information that enables complete molecular characterization. The complex substitution pattern of this compound generates distinctive Nuclear Magnetic Resonance signatures that can be interpreted through systematic analysis of chemical shifts, coupling patterns, and integration ratios.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, with characteristic chemical shift ranges providing identification of functional groups and structural features. The acetamide carbonyl carbon typically appears in the range of 170-185 parts per million, reflecting the electron-withdrawing nature of the nitrogen substituent. Aromatic carbons of the phenyl ring are expected to resonate between 125-150 parts per million, with the hydroxyl-substituted carbon showing a characteristic downfield shift due to the electronegativity of oxygen.

The diethylamino substituents contribute multiple carbon signals in the aliphatic region, with the methylene carbons attached directly to nitrogen appearing in the range of 37-45 parts per million. The ethyl groups of the diethylamino moieties generate signals for both methylene and methyl carbons, typically observed at 16-25 parts per million for methylene groups and 10-15 parts per million for terminal methyl groups. The methylene linkers connecting the diethylamino groups to the aromatic ring are expected to appear around 40-50 parts per million, reflecting their proximity to both nitrogen and the aromatic system.

Proton Nuclear Magnetic Resonance spectroscopy provides information about hydrogen environments and molecular connectivity through chemical shift analysis and spin-spin coupling patterns. The acetamide protons typically appear as a singlet around 2.0-2.5 parts per million, while the phenolic hydroxyl proton may be observed as a broad signal that can exchange with deuterium oxide. The aromatic protons of the phenyl ring generate signals in the 6.5-7.5 parts per million region, with the specific chemical shifts and coupling patterns reflecting the substitution pattern and electronic effects of the various functional groups.

Carbon Environment Expected Chemical Shift Range (parts per million)
Carbonyl Carbon (Acetamide) 170-185
Aromatic Carbons 125-150
Methylene Adjacent to Nitrogen 37-45
Aromatic Methylene Linkers 40-50
Alkyl Methylene Groups 16-25
Terminal Methyl Groups 10-15
Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy provides characteristic vibrational frequencies that identify functional groups and molecular structure through the analysis of molecular vibrations and rotations. For this compound, several diagnostic absorption bands enable structural confirmation and functional group identification. The technique is particularly valuable for identifying hydrogen bonding patterns and conformational preferences through the analysis of vibrational frequency shifts and band intensities.

The acetamide functional group generates several characteristic infrared absorptions that serve as diagnostic markers for this structural unit. The carbonyl stretch typically appears as a strong absorption in the range of 1665-1680 wavenumbers, with the exact frequency depending on hydrogen bonding interactions and conjugation effects. The nitrogen-hydrogen stretch of the acetamide group is expected to appear in the range of 3200-3400 wavenumbers, often as a medium intensity band that may be broadened by hydrogen bonding.

The phenolic hydroxyl group contributes a characteristic broad absorption in the range of 3200-3600 wavenumbers, with the exact frequency and bandwidth reflecting the extent of hydrogen bonding interactions. Free hydroxyl groups typically absorb around 3610-3640 wavenumbers as sharp bands, while hydrogen-bonded hydroxyl groups show broader absorptions at lower frequencies in the range of 3200-3500 wavenumbers. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the range of 1400-1600 wavenumbers, providing confirmation of the aromatic ring structure.

The diethylamino substituents contribute characteristic aliphatic carbon-hydrogen stretching vibrations in the range of 2850-3000 wavenumbers, typically appearing as medium intensity bands. The carbon-nitrogen stretching vibrations of the diethylamino groups are expected to appear in the range of 1020-1250 wavenumbers, with aliphatic amines typically showing absorptions in the lower portion of this range. The presence of multiple ethyl groups generates complex overlapping patterns in both the carbon-hydrogen stretching and bending regions, requiring careful analysis for complete spectral interpretation.

Functional Group Frequency Range (wavenumbers) Intensity Characteristics
Acetamide Carbonyl 1665-1680 Strong Sharp band
Acetamide Nitrogen-Hydrogen 3200-3400 Medium May be broadened
Phenolic Hydroxyl 3200-3600 Strong, Broad Hydrogen bonding dependent
Aromatic Carbon-Carbon 1400-1600 Medium Multiple bands
Aliphatic Carbon-Hydrogen 2850-3000 Medium Multiple overlapping bands
Carbon-Nitrogen Stretch 1020-1250 Medium Amine-specific
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through the analysis of molecular ions and characteristic fragmentation patterns. For this compound, the molecular ion peak appears at mass-to-charge ratio 321, corresponding to the molecular weight of the intact molecule. The high-resolution exact mass of 321.241627 atomic mass units enables precise molecular formula confirmation and distinguishes this compound from other isomeric structures.

The fragmentation behavior of this compound under electron impact or electrospray ionization conditions provides diagnostic information about molecular structure and connectivity patterns. The presence of multiple diethylamino groups creates characteristic base peaks and fragment ions that reflect the preferred cleavage pathways. Typical fragmentation patterns for compounds containing diethylamino substituents include alpha-cleavage adjacent to nitrogen atoms, leading to the formation of immonium ions and neutral losses of diethylamine fragments.

The acetamide functional group may undergo characteristic fragmentations including loss of acetyl radical or acetic acid, depending on the ionization conditions and internal energy of the molecular ion. The phenolic hydroxyl group can participate in rearrangement reactions leading to characteristic neutral losses and formation of phenoxy-containing fragment ions. The complex substitution pattern of this compound generates multiple possible fragmentation pathways that must be carefully analyzed to establish complete structural characterization.

Tandem mass spectrometry experiments using collision-induced dissociation provide additional structural information through controlled fragmentation of selected precursor ions. This approach enables the determination of connectivity patterns and the location of specific functional groups within the molecular framework. The combination of accurate mass measurements and tandem mass spectrometry data provides comprehensive structural characterization that complements other analytical techniques in establishing molecular identity and purity.

Properties

IUPAC Name

N-[3,5-bis(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-6-20(7-2)12-15-10-17(19-14(5)22)11-16(18(15)23)13-21(8-3)9-4/h10-11,23H,6-9,12-13H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOUJKPLMZXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747169
Record name N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81080-09-3
Record name N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction: Formation of the Diethylaminomethyl Substituents

The Mannich reaction is pivotal for introducing the diethylaminomethyl groups. This one-pot, three-component condensation involves:

  • Phenolic substrate : 4-Hydroxyacetophenone or analogous derivatives.

  • Amine component : Diethylamine.

  • Carbonyl source : Formaldehyde.

Reaction Conditions :

  • Solvent : Ethanol or aqueous acidic media (pH 4–6).

  • Temperature : 60–80°C under reflux.

  • Catalyst : Hydrochloric acid or acetic acid.

The reaction proceeds via iminium ion intermediates, facilitating electrophilic aromatic substitution at the para- and meta-positions relative to the hydroxyl group.

Table 1: Mannich Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Phenol:Amine:Formaldehyde)1:2:2.2Maximizes bis-substitution
Reaction Time6–8 hoursPrevents over-alkylation
pH4.5–5.5Balances reactivity and stability

Yields for this step typically exceed 70% under optimized conditions, though competing mono-substitution byproducts may require chromatographic purification.

Acetylation of the Intermediate Amine

The intermediate 3,5-bis(diethylaminomethyl)-4-hydroxyphenylamine undergoes acetylation to form the final acetamide.

Reagents and Conditions :

  • Acylating agent : Acetyl chloride or acetic anhydride.

  • Base : Triethylamine or pyridine (to scavenge HCl).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C (controlled to prevent side reactions).

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetyl chloride, displacing chloride.

Table 2: Acetylation Efficiency Across Solvent Systems

SolventReaction Time (hr)Yield (%)Purity (%)
Dichloromethane28998
Tetrahydrofuran1.59297
Ethyl Acetate37895

Post-reaction workup involves aqueous extraction to remove unreacted reagents, followed by recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity.

Industrial-Scale Production Considerations

Catalytic and Process Innovations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Key advancements include:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Heterogeneous Catalysts : Zeolites or immobilized acids enable catalyst reuse, cutting production costs by 15–20%.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.2 (t, 12H, NCH₂CH₃), δ 2.1 (s, 3H, COCH₃), and δ 6.8 (s, 2H, aromatic H).

  • Mass Spectrometry : ESI-MS m/z 322.4 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC analysis with a C18 column (UV detection at 254 nm) reveals a single peak at 8.2 minutes, indicating >98% purity.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Acetylation : Controlled stoichiometry (1:1.05 amine:acetyl chloride) minimizes N,O-diacetyl byproducts.

  • Oxidative Degradation : Nitrogen atmospheres prevent phenol oxidation during the Mannich reaction.

Scalability Limitations

  • Exothermic Risks : Jacketed reactors maintain temperatures during acetyl chloride addition, preventing thermal runaway.

  • Crystallization Optimization : Seeding with pure product accelerates crystal growth, improving yield by 12%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Evaluation

MethodTotal Yield (%)Purity (%)Cost (USD/kg)
Classical Mannich68951200
Flow Chemistry8298900
Microwave-Assisted75971100

Microwave-assisted synthesis reduces reaction times to 30 minutes but incurs higher energy costs.

Chemical Reactions Analysis

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide can be compared with other similar compounds, such as :

    Amodiaquine: A compound with similar structural features but different biological activities.

    Mannich bases: Other Mannich bases with different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of diethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS Number: 81080-09-3) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C18_{18}H31_{31}N3_3O2_2
  • Molecular Weight : 321.458 g/mol
  • LogP : 3.6837
  • PSA (Polar Surface Area) : 59.3 Ų

This compound exhibits significant interactions with various enzymes and proteins, particularly:

  • Cytochrome P450 Enzymes : This compound has been shown to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism and synthesis of steroid hormones .

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeActivityEffect
CYP2D6InhibitionReduced metabolic rate for substrates
CYP3A4InhibitionAltered pharmacokinetics of co-administered drugs

Cellular Effects

The compound influences multiple cellular processes:

  • Gene Expression : It modulates the expression of genes associated with oxidative stress response and apoptosis, indicating a role in cellular survival and death pathways.
  • Cell Signaling : It affects key signaling pathways that regulate cell growth and differentiation.

Case Study: Apoptosis Modulation

In a study examining the effects of this compound on cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

The molecular mechanism involves:

  • Binding Interactions : The compound binds to specific biomolecules, leading to inhibition or activation of enzymatic functions.
  • Subcellular Localization : It localizes within organelles such as mitochondria and the endoplasmic reticulum, influencing metabolic processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects due to its ability to induce apoptosis in tumor cells. Further studies are required to elucidate its efficacy in vivo.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds such as Amodiaquine and various Mannich bases. These comparisons highlight its unique structural features that confer distinct biological properties.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityKey Differences
This compoundAntimicrobial, anticancerUnique diethylamino substitution
AmodiaquineAntimalarialLacks hydroxy group
Mannich BasesVaries widely; some exhibit anti-inflammatory propertiesDifferent substituents on phenyl ring

Q & A

Q. What are the recommended synthetic pathways for N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide, and how can purity be optimized?

Methodological Answer:

  • Step 1: Begin with 4-hydroxyacetophenone as the core scaffold. Introduce diethylamino groups at the 3- and 5-positions via a Mannich reaction using diethylamine, formaldehyde, and catalytic acid (e.g., HCl) under reflux (60–80°C, 6–8 hours).
  • Step 2: Protect the phenolic hydroxyl group using acetylation (acetic anhydride/pyridine) to prevent unwanted side reactions.
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98% by area normalization) .
  • Key Challenge: Competing alkylation at the hydroxyl group may occur; optimize reaction stoichiometry and monitor progress with TLC or LC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., diethylamino protons at δ 2.5–3.0 ppm, acetyl group at δ 2.1–2.3 ppm).
    • Obtain X-ray crystallography for absolute stereochemistry (if crystalline) .
  • Electronic Properties:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax ~270–300 nm for phenolic derivatives) .

Q. What analytical techniques are critical for assessing stability under experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (>200°C expected for aromatic acetamides).
  • pH Stability: Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC. Diethylamino groups may protonate in acidic conditions, altering solubility .
  • Light Sensitivity: Perform accelerated photostability studies (ICH Q1B guidelines) using a xenon lamp to simulate sunlight exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Hypothesis Testing: If conflicting results arise (e.g., cytotoxicity vs. inactivity), verify assay conditions:
    • Use orthogonal assays (e.g., MTT, apoptosis markers, and caspase-3 activation) to confirm biological effects.
    • Check for batch-to-batch purity variations (e.g., residual solvents or byproducts via GC-MS).
  • Mechanistic Studies: Employ RNA sequencing or proteomics to identify differentially expressed pathways, distinguishing direct targets from off-target effects .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Modification Hotspots:
    • Replace diethylamino groups with dimethylamino or pyrrolidino groups to assess steric/electronic effects.
    • Modify the acetyl group (e.g., replace with sulfonamide or urea) to alter hydrogen-bonding capacity.
  • High-Throughput Screening: Use a library of derivatives in a kinase inhibition panel (e.g., Eurofins KinaseProfiler) to map selectivity .

Q. How can computational modeling guide the design of targeted delivery systems for this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict bioavailability.
  • Docking Studies: Target the compound to receptors (e.g., estrogen receptor-α) using AutoDock Vina; validate with SPR binding assays .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (e.g., blood-brain barrier penetration) and toxicity .

Q. What experimental approaches address discrepancies between computational predictions and observed reactivity?

Methodological Answer:

  • Reactivity Validation: If DFT-predicted reaction pathways (e.g., nucleophilic attack at the acetyl group) conflict with experimental outcomes:
    • Perform kinetic isotope effect (KIE) studies to elucidate mechanisms.
    • Use in situ IR spectroscopy to detect transient intermediates .

Q. How can researchers optimize protocols for large-scale synthesis without compromising yield?

Methodological Answer:

  • Scale-Up Challenges: Transition from batch to flow chemistry for Mannich reactions to improve heat/mass transfer.
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to adjust parameters dynamically .

Q. What methodologies are critical for investigating environmental or metabolic degradation products?

Methodological Answer:

  • Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • Environmental Fate Studies: Use OECD 308 guidelines to assess biodegradation in water-sediment systems .

Q. How should researchers prioritize derivative compounds for preclinical development?

Methodological Answer:

  • Multi-Parameter Optimization (MPO): Score derivatives based on potency (IC50), solubility (LogP <5), and selectivity (therapeutic index >10).
  • Toxicology Screening: Conduct Ames tests (mutagenicity) and hERG channel assays (cardiotoxicity) early in development .

Data Contradiction Resolution Table

Contradiction Type Resolution Strategy Reference
Bioactivity variabilityOrthogonal assays + batch purity verification
Computational vs. experimentalKIE studies + in situ mechanistic probes
Stability under pH extremesControlled buffer studies + degradation profiling

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